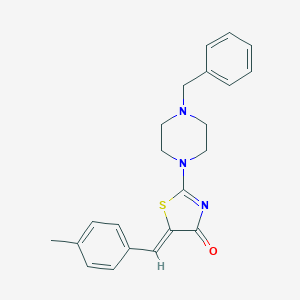
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced by reacting the thiazole intermediate with 1-benzylpiperazine.
Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-methylbenzaldehyde under acidic or basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its unique structural features.
Medicine: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for the treatment of diseases involving the central nervous system.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds to (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one include other thiazole derivatives such as:
- 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one
- 2-(4-benzyl-1-piperazinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
These compounds share similar structural features but differ in the substituents on the benzylidene group, which can significantly affect their chemical and biological properties. The unique combination of the piperazine and thiazole rings in this compound makes it particularly interesting for further study.
Properties
Molecular Formula |
C22H23N3OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H23N3OS/c1-17-7-9-18(10-8-17)15-20-21(26)23-22(27-20)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3/b20-15- |
InChI Key |
HBQKYULPFINXJD-HKWRFOASSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B296510.png)
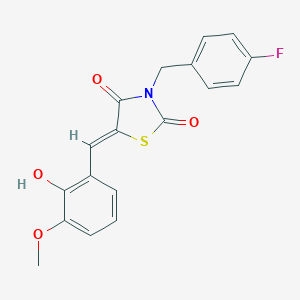
![N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B296513.png)
![4-[2-({3-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B296516.png)
![2-[(5E)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296517.png)
![2-(5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B296518.png)
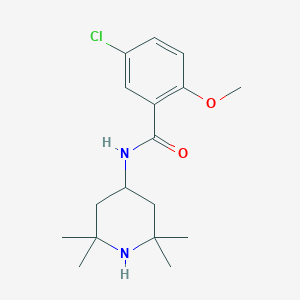

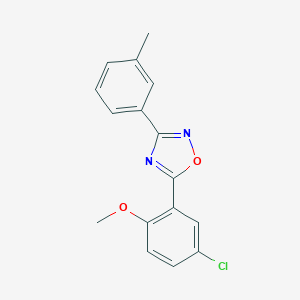
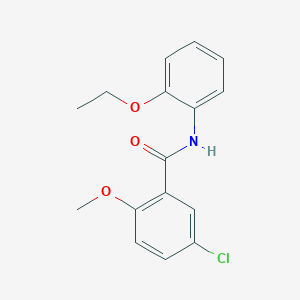
![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-(3-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B296527.png)
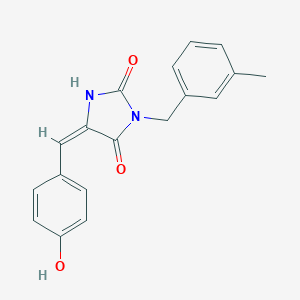
![5-[(1-ethyl-1H-indol-3-yl)methylene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296529.png)
![4-(2,5-dimethyl-3-{(E)-[1-(3-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B296530.png)
